4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound containing two pyrazole rings. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-methyl-1H-pyrazole-3-amine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
4-methyl-1H-pyrazole: Another pyrazole derivative with a methyl group at the 4-position.
Uniqueness
4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-10(3)12(15-17)13-7-11-5-6-16(4)14-11/h5-6,8-9H,7H2,1-4H3,(H,13,15) |
InChI Key |
XZDFWKHFWRBKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=NN(C=C2)C)C(C)C |
Origin of Product |
United States |
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